molecular formula C18H19BO3 B1428444 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Dibenzofuran CAS No. 947770-80-1

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Dibenzofuran

Cat. No. B1428444
M. Wt: 294.2 g/mol
InChI Key: GDWJKTGSLLXSHE-UHFFFAOYSA-N
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Description

“2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Dibenzofuran” is a chemical compound that contains a boron atom. It is similar to compounds like 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline . These compounds are often used as reagents in various chemical reactions .


Chemical Reactions Analysis

While specific chemical reactions involving “2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Dibenzofuran” are not available, similar compounds are often used in borylation reactions .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and DFT Studies : Research on compounds structurally related to 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzofuran involves synthesizing and characterizing them using various techniques. For instance, the synthesis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole and its derivatives was studied, confirming the compound's structure through FT-IR, NMR, MS spectroscopies, and X-ray diffraction. Density Functional Theory (DFT) calculations were also performed to analyze molecular structures, consistent with X-ray diffraction results (Liao, Liu, Wang, & Zhou, 2022). Similar methodologies were employed for studying other related compounds, providing insights into their molecular structure and properties (Wu, Chen, Chen, & Zhou, 2021).

Organic Intermediate Applications

  • Intermediate in Organic Synthesis : This compound is used as an intermediate in various organic syntheses. For example, 1-(2-Bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, an organic intermediate, was obtained through nucleophilic substitution reactions. The structure was analyzed through spectroscopic methods and X-ray diffraction, and DFT studies were conducted to understand its molecular electrostatic potential and frontier molecular orbitals (Yang et al., 2021).

Applications in Polymer and Materials Science

  • Suzuki-Miyaura Cross-Coupling : Compounds with the 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) moiety have been used in Suzuki-Miyaura cross-coupling reactions. This process enables the synthesis of a wide variety of substituted benzimidazoles, highlighting the utility of these compounds in creating complex molecular architectures (Rheault, Donaldson, & Cheung, 2009). This reaction type is significant in the field of materials science, especially for developing novel polymers and organic materials.

Molecular Structure Studies

  • Molecular Structure Analysis : The detailed structural analysis of compounds with this functional group involves comprehensive studies using DFT and other theoretical calculations. These studies not only confirm the molecular structure but also reveal the physicochemical properties, which are crucial for understanding their potential applications in various fields (Huang et al., 2021).

properties

IUPAC Name

2-dibenzofuran-2-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BO3/c1-17(2)18(3,4)22-19(21-17)12-9-10-16-14(11-12)13-7-5-6-8-15(13)20-16/h5-11H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDWJKTGSLLXSHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00735183
Record name 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzo[b,d]furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00735183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Dibenzofuran

CAS RN

947770-80-1
Record name 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzo[b,d]furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00735183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Pinet, V Liautard, M Debiais, M Pucheault - Synthesis, 2017 - thieme-connect.com
A simple metal-free borylation of aryl iodides mediated by a fluoride sp 2 –sp 3 diboron adduct is described. The reaction conditions are compatible with various functional groups. …
Number of citations: 33 www.thieme-connect.com

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